N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide
Overview
Description
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide is a complex organic compound that features a sulfonyl group attached to a bromophenyl ring, a cyclohexyl group, and a phenylglycinamide moiety
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound contains an l-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These structural elements may interact with biological targets in a specific manner, leading to changes in cellular processes.
Result of Action
It has been suggested that the compound has a promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenylamine using a sulfonyl chloride reagent under basic conditions.
Coupling with Cyclohexylamine: The bromophenyl sulfonyl intermediate is then reacted with cyclohexylamine to form the N2-cyclohexyl derivative.
Formation of the Glycinamide Moiety: The final step involves the coupling of the N2-cyclohexyl derivative with phenylglycinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the bromophenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the bromophenyl sulfonyl moiety but differs in the presence of a valine residue instead of the glycinamide moiety.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another similar compound that features the bromophenyl sulfonyl group but with an oxazole ring.
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N-phenylglycinamide is unique due to its combination of a cyclohexyl group and a phenylglycinamide moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-cyclohexylamino]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-16-11-13-19(14-12-16)27(25,26)23(18-9-5-2-6-10-18)15-20(24)22-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLKXXCHOUSCNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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